molecular formula C11H10N4O2S B276103 2-(3-oxo-3,4-dihydro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-2-yl)acetamide

2-(3-oxo-3,4-dihydro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-2-yl)acetamide

Cat. No. B276103
M. Wt: 262.29 g/mol
InChI Key: QRDOMHDDIJMLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-oxo-3,4-dihydro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-2-yl)acetamide is not fully understood. However, it has been reported to exhibit inhibitory activity against various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase. This suggests that this compound may have potential as a therapeutic agent for diseases associated with these enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-oxo-3,4-dihydro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-2-yl)acetamide exhibits various biochemical and physiological effects. For example, this compound has been reported to exhibit antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to exhibit cytotoxic activity against cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-oxo-3,4-dihydro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-2-yl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has been synthesized using various methods, making it readily available for research purposes. However, one limitation of using this compound is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(3-oxo-3,4-dihydro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This may provide insights into its potential therapeutic applications. Additionally, future research may focus on optimizing the synthesis method of this compound to improve its yield and purity. Furthermore, studies may investigate the potential of this compound as a drug delivery system for targeted therapy.

Synthesis Methods

The synthesis of 2-(3-oxo-3,4-dihydro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-2-yl)acetamide has been reported in literature using different methods. One of the methods involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate and triethyl orthoformate in the presence of acetic acid and refluxing the mixture for several hours. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

2-(3-oxo-3,4-dihydro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-2-yl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

Molecular Formula

C11H10N4O2S

Molecular Weight

262.29 g/mol

IUPAC Name

2-(3-oxo-4H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-2-yl)acetamide

InChI

InChI=1S/C11H10N4O2S/c12-9(16)5-15-10(17)6-14-7-3-1-2-4-8(7)18-11(14)13-15/h1-4H,5-6H2,(H2,12,16)

InChI Key

QRDOMHDDIJMLML-UHFFFAOYSA-N

SMILES

C1C(=O)N(N=C2N1C3=CC=CC=C3S2)CC(=O)N

Canonical SMILES

C1C(=O)N(N=C2N1C3=CC=CC=C3S2)CC(=O)N

Origin of Product

United States

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